Ethyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylate
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Description
Synthesis Analysis
The synthesis of similar compounds involves the cyclization of Schiff-bases using complex bases of amides of group I of the periodic table (NaNH2, KNH2) and alcoholates of group I of the periodic table (t-BuONa, tBuOK) in inert proton-free diluents . The choice of the carbonyl component of the Fischer reaction is generally not limited .Molecular Structure Analysis
The molecular structure analysis of similar compounds has been performed using molecular docking studies and molecular dynamics simulations . These studies reveal the binding orientations of the synthesized compounds in the active site of their receptors .Chemical Reactions Analysis
The chemical reactions involving similar compounds frequently stop at the formation of a hydrazone, and its continuation requires more severe conditions . The introduction of sulfonyl could increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole .Mechanism of Action
Future Directions
Future research could focus on the design and synthesis of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives by introducing different groups, which are considered as the pharmacophores of some antitumor drugs . Further studies could also evaluate the binding stabilities between the synthesized compounds and their receptors .
Properties
IUPAC Name |
ethyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-18-14(17)10-5-3-4-9-11-8-15-7-6-12(11)16-13(9)10/h3-5,15-16H,2,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFNFBDXKYAJDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1NC3=C2CNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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